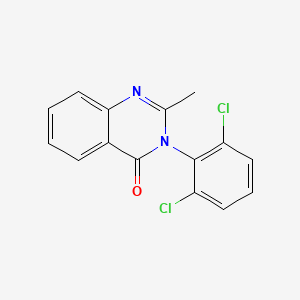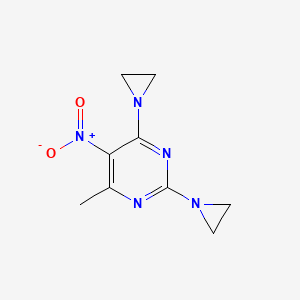![molecular formula C19H16N2O2S B14147908 (5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one CAS No. 681845-02-3](/img/structure/B14147908.png)
(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one” is a synthetic organic molecule that belongs to the class of thiazolones. Thiazolones are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure combining isoquinoline and thiazolone moieties, which may contribute to its distinctive chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Isoquinoline Moiety: Starting from commercially available precursors, the isoquinoline ring can be synthesized through Pictet-Spengler reaction or Bischler-Napieralski cyclization.
Thiazolone Ring Formation: The thiazolone ring can be constructed via cyclization reactions involving thioamides and α-haloketones.
Coupling Reaction: The final step involves coupling the isoquinoline and thiazolone moieties, often through a condensation reaction with appropriate aldehydes or ketones under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve:
Catalysis: Using catalysts to improve reaction efficiency.
Green Chemistry: Employing environmentally friendly solvents and reagents.
Process Optimization: Streamlining purification and isolation steps to enhance overall yield.
Análisis De Reacciones Químicas
Types of Reactions
The compound “(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring using halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Halogens (Br2, Cl2), nucleophiles (NH3, OH-), and appropriate solvents (ethanol, dichloromethane).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization and derivatization reactions.
Biology
In biological research, this compound may exhibit interesting pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities. It can be used as a lead compound for drug discovery and development.
Medicine
In medicine, this compound may serve as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of “(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate binding.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication processes.
Comparación Con Compuestos Similares
Similar Compounds
- (5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
- (5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazol-4-one
- (5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazol-4-one
Uniqueness
The uniqueness of “(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one” lies in its specific combination of functional groups and structural motifs. The presence of both isoquinoline and thiazolone rings, along with the hydroxyl group, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
Propiedades
Número CAS |
681845-02-3 |
|---|---|
Fórmula molecular |
C19H16N2O2S |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H16N2O2S/c22-16-7-5-13(6-8-16)11-17-18(23)20-19(24-17)21-10-9-14-3-1-2-4-15(14)12-21/h1-8,11,22H,9-10,12H2/b17-11- |
Clave InChI |
QICNHAKVGSJKIJ-BOPFTXTBSA-N |
SMILES isomérico |
C1CN(CC2=CC=CC=C21)C3=NC(=O)/C(=C/C4=CC=C(C=C4)O)/S3 |
SMILES canónico |
C1CN(CC2=CC=CC=C21)C3=NC(=O)C(=CC4=CC=C(C=C4)O)S3 |
Solubilidad |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


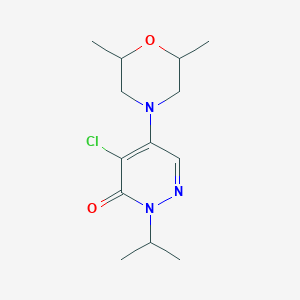
![3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione](/img/structure/B14147833.png)
![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)
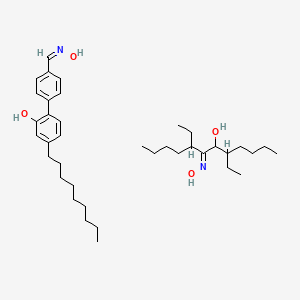
![3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14147840.png)
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)
![(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B14147844.png)
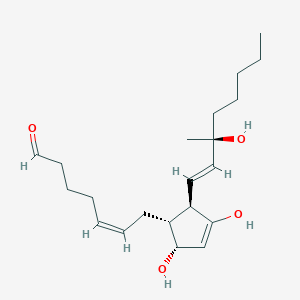
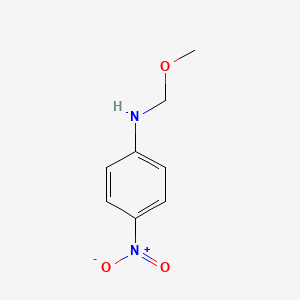
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B14147863.png)
